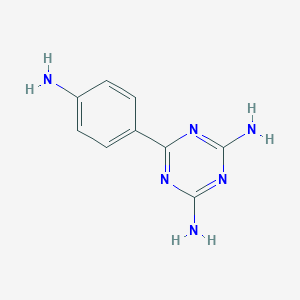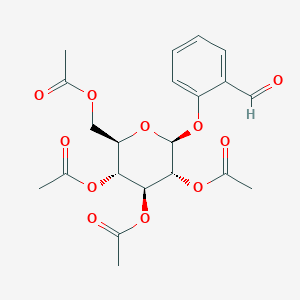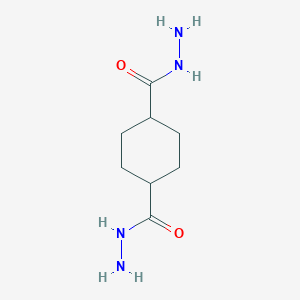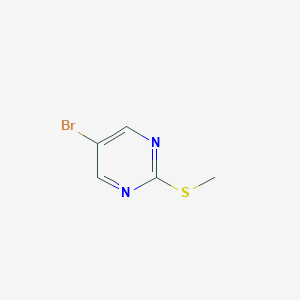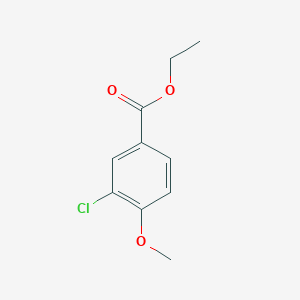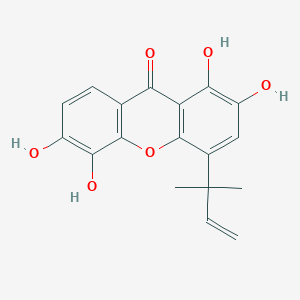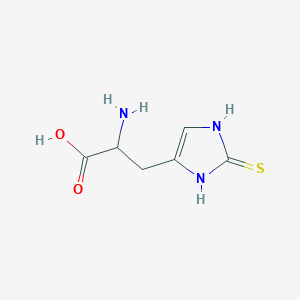
Sodium zinc hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium zinc hydroxide (SZH) is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is formed by the combination of sodium hydroxide and zinc chloride, and it has been found to have various applications in scientific research. In
作用机制
The mechanism of action of Sodium zinc hydroxide is not fully understood. However, it is believed that Sodium zinc hydroxide acts as a Lewis acid catalyst in various chemical reactions. Sodium zinc hydroxide has a high surface area and a large number of active sites, which makes it an excellent catalyst. The high surface area of Sodium zinc hydroxide also makes it an effective adsorbent for the removal of heavy metals from wastewater.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Sodium zinc hydroxide have not been extensively studied. However, it has been found that Sodium zinc hydroxide can cause skin irritation and eye damage upon contact. Therefore, it is important to handle Sodium zinc hydroxide with care.
实验室实验的优点和局限性
One of the main advantages of using Sodium zinc hydroxide in lab experiments is its high specific capacitance and excellent cycling stability, which makes it a promising material for energy storage devices. Sodium zinc hydroxide is also a cost-effective material, which makes it an attractive option for research labs with limited budgets. However, Sodium zinc hydroxide has some limitations, such as its toxicity and the need for careful handling.
未来方向
There are several future directions for research on Sodium zinc hydroxide. One of the most significant areas of research is the development of high-performance energy storage devices using Sodium zinc hydroxide. Researchers are also exploring the use of Sodium zinc hydroxide as a catalyst in various chemical reactions, such as the synthesis of pharmaceuticals and the production of fine chemicals. Furthermore, there is a need for research on the toxicity of Sodium zinc hydroxide and the development of safe handling procedures. Finally, researchers are exploring the use of Sodium zinc hydroxide as an adsorbent for the removal of other pollutants from wastewater, such as organic compounds and dyes.
Conclusion:
In conclusion, Sodium zinc hydroxide is a promising compound with various applications in scientific research. The synthesis of Sodium zinc hydroxide can be carried out using various methods, and it has been found to have high specific capacitance and excellent cycling stability, making it a promising material for energy storage devices. Sodium zinc hydroxide has also been used as a catalyst in various chemical reactions and as an adsorbent for the removal of heavy metals from wastewater. However, Sodium zinc hydroxide has some limitations, such as its toxicity and the need for careful handling. There are several future directions for research on Sodium zinc hydroxide, such as the development of high-performance energy storage devices and the exploration of its use as an adsorbent for the removal of other pollutants from wastewater.
合成方法
Sodium zinc hydroxide is synthesized by the reaction between sodium hydroxide and zinc chloride in an aqueous solution. The reaction is exothermic and produces heat. The resulting compound is a white, crystalline powder that is highly soluble in water. The synthesis of Sodium zinc hydroxide can be carried out using various methods, such as precipitation, hydrothermal synthesis, and sol-gel synthesis.
科学研究应用
Sodium zinc hydroxide has been found to have various applications in scientific research. One of the most significant applications is in the field of energy storage. Sodium zinc hydroxide is a promising material for the development of high-performance energy storage devices due to its high specific capacitance and excellent cycling stability. Sodium zinc hydroxide has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Furthermore, Sodium zinc hydroxide has been used as an adsorbent for the removal of heavy metals from wastewater.
属性
CAS 编号 |
12179-14-5 |
|---|---|
产品名称 |
Sodium zinc hydroxide |
分子式 |
Na2Zn(OH)4 H4Na2O4Zn |
分子量 |
179.4 g/mol |
IUPAC 名称 |
disodium;zinc;tetrahydroxide |
InChI |
InChI=1S/2Na.4H2O.Zn/h;;4*1H2;/q2*+1;;;;;+2/p-4 |
InChI 键 |
HVTHJRMZXBWFNE-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |
其他 CAS 编号 |
12179-14-5 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Environmental Hazard |
同义词 |
disodium tetrahydroxyzincate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
